
4-(Cyclohexylamino)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylamino)-3-pyridinesulfonamide, also known as H-89, is a widely used protein kinase inhibitor. It was first synthesized in the 1990s by researchers at Hoechst AG, a German pharmaceutical company. Since then, H-89 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
Mécanisme D'action
4-(Cyclohexylamino)-3-pyridinesulfonamide works by binding to the ATP-binding site of PKA and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKA, which in turn affects various cellular processes. 4-(Cyclohexylamino)-3-pyridinesulfonamide has also been shown to inhibit other kinases, such as protein kinase G and protein kinase C, although at higher concentrations.
Biochemical and Physiological Effects:
4-(Cyclohexylamino)-3-pyridinesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 4-(Cyclohexylamino)-3-pyridinesulfonamide has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In cardiovascular research, 4-(Cyclohexylamino)-3-pyridinesulfonamide has been used to investigate the role of PKA in regulating cardiac contractility and relaxation, as well as in the development of heart failure. In neuroscience, 4-(Cyclohexylamino)-3-pyridinesulfonamide has been used to study the effects of PKA inhibition on synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Cyclohexylamino)-3-pyridinesulfonamide in scientific research is its high potency and specificity for PKA inhibition. 4-(Cyclohexylamino)-3-pyridinesulfonamide has been shown to be effective at nanomolar concentrations, and its selectivity for PKA over other kinases makes it a valuable tool for studying the role of PKA in various cellular processes. However, one limitation of using 4-(Cyclohexylamino)-3-pyridinesulfonamide is its potential off-target effects at higher concentrations, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 4-(Cyclohexylamino)-3-pyridinesulfonamide and its applications in various diseases. For example, 4-(Cyclohexylamino)-3-pyridinesulfonamide has been suggested as a potential therapeutic agent for cancer, cardiovascular disease, and neurological disorders, although more research is needed to fully understand its efficacy and safety in these contexts. Additionally, 4-(Cyclohexylamino)-3-pyridinesulfonamide may be useful in studying the role of PKA in other physiological processes, such as metabolism and immune function. Finally, further development of 4-(Cyclohexylamino)-3-pyridinesulfonamide derivatives with improved potency and selectivity may lead to new therapeutic options for a variety of diseases.
Méthodes De Synthèse
4-(Cyclohexylamino)-3-pyridinesulfonamide is synthesized through a multi-step process, starting with the reaction of 4-chloro-3-nitropyridine with cyclohexylamine to form 4-(cyclohexylamino)-3-nitropyridine. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. Finally, the amine is reacted with sulfonamide to yield 4-(Cyclohexylamino)-3-pyridinesulfonamide.
Applications De Recherche Scientifique
4-(Cyclohexylamino)-3-pyridinesulfonamide is a potent inhibitor of protein kinase A (PKA), a key enzyme involved in many cellular processes, including cell growth and differentiation, metabolism, and gene expression. 4-(Cyclohexylamino)-3-pyridinesulfonamide has been widely used in scientific research to study the role of PKA in various physiological and pathological conditions. For example, 4-(Cyclohexylamino)-3-pyridinesulfonamide has been used to investigate the effects of PKA inhibition on cancer cell proliferation and apoptosis, as well as on the development of cardiovascular disease and neurological disorders.
Propriétés
Nom du produit |
4-(Cyclohexylamino)-3-pyridinesulfonamide |
|---|---|
Formule moléculaire |
C11H17N3O2S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
4-(cyclohexylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c12-17(15,16)11-8-13-7-6-10(11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,13,14)(H2,12,15,16) |
Clé InChI |
YAJWBJQRHMNMKO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
SMILES canonique |
C1CCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




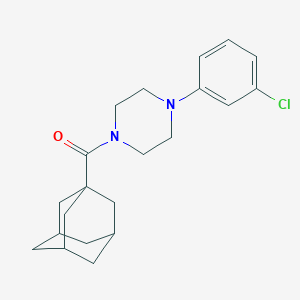
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
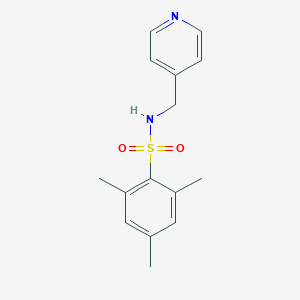
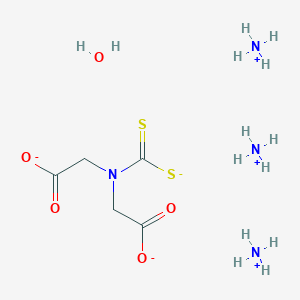
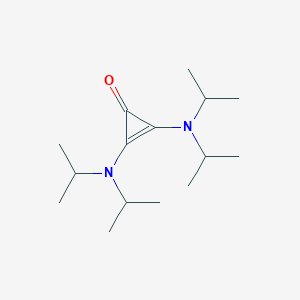
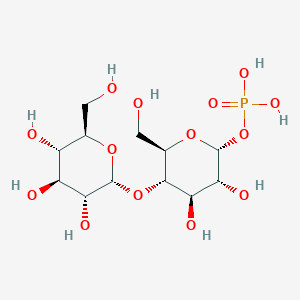

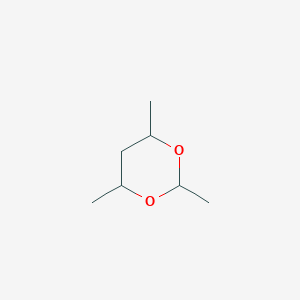
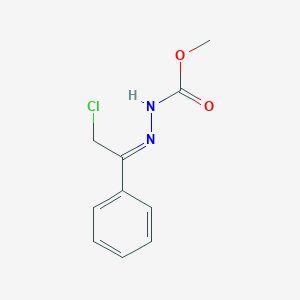
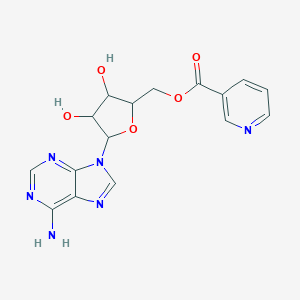
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)